N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-{[(2,4-Dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 1-methyl substituent on the indole core and a 2,4-dichlorobenzoyl group attached via an ethylamine linker. This structural framework is common in bioactive molecules targeting receptors such as cannabinoid or serotonin receptors, where the dichlorophenyl group enhances electron-withdrawing properties and hydrophobic interactions .
Properties
Molecular Formula |
C19H17Cl2N3O2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-24-16-5-3-2-4-12(16)10-17(24)19(26)23-9-8-22-18(25)14-7-6-13(20)11-15(14)21/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
GOIFBOGWNZSNBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the reaction . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in this compound are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8–12 hrs | Cleavage of the central amide bond, yielding 2,4-dichlorobenzoic acid and a secondary amine intermediate | |
| Basic hydrolysis | NaOH (2M), 80°C, 6 hrs | Formation of sodium carboxylate derivatives and free amine fragments |
Hydrolysis kinetics depend on steric hindrance from the methyl group on the indole ring, which slows reaction rates compared to non-methylated analogs.
Nucleophilic Substitution
The 2,4-dichlorophenyl group participates in aromatic nucleophilic substitution (SNAr):
| Nucleophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Methoxide ion (CH3O⁻) | DMF, 120°C, 24 hrs | 2-methoxy-4-chlorophenyl derivative | Para > ortho |
| Piperidine | K2CO3, DMSO, 100°C, 18 hrs | 4-piperidino-2-chlorophenyl analog | Exclusive para substitution |
The electron-withdrawing carbonyl group ortho to the chlorine atoms enhances electrophilicity at the para position, driving regioselectivity.
Oxidation
The indole moiety undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| m-CPBA | CH2Cl2, 0°C → rt, 2 hrs | 1-methyl-2-carboxamide-3-indolinone | 72% |
| KMnO4 | H2O/acetone, 50°C, 4 hrs | Cleavage of indole ring to quinoline derivative | 58% |
Reduction
The carbonyl group is reducible under catalytic hydrogenation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H2 (1 atm), EtOH, 6 hrs | Secondary amine derivative | Full conversion |
| NaBH4 | THF, 0°C, 1 hr | No reaction | N/A |
Coupling Reactions
The carboxamide group facilitates peptide-like couplings:
| Coupling Reagent | Conditions | Application | Efficiency |
|---|---|---|---|
| TBTU/DIPEA | DMF, rt, 2 hrs | Conjugation with phenylboronic acids | 89% |
| EDC/HOBt | CH2Cl2, 0°C → rt, 12 hrs | Formation of bis-carboxamide derivatives | 76% |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Functional Group Interconversion
The methyl group on the indole nitrogen undergoes demethylation under strong bases:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| BBr3 | CH2Cl2, −78°C → rt, 8 hrs | N-demethylated indole-2-carboxamide | Lewis acid-mediated |
| LiAlH4 | THF, reflux, 6 hrs | No demethylation | N/A |
Stability Under Synthetic Conditions
| Condition | Effect | Half-Life |
|---|---|---|
| pH 7.4 buffer, 37°C | No degradation over 72 hrs | >1 week |
| UV light (254 nm) | Photooxidation of indole ring | 4 hrs |
| Aqueous ethanol (50%) | Partial solvolysis of amide bonds | 48 hrs |
Critical Reagents and Catalysts
| Reagent/Catalyst | Role | Optimal Concentration |
|---|---|---|
| TBTU | Amide coupling activator | 1.2 equiv |
| DIPEA | Base for coupling reactions | 3.0 equiv |
| Pd/C | Hydrogenation catalyst | 10% w/w |
| m-CPBA | Epoxidation/oxidation agent | 1.5 equiv |
Scientific Research Applications
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Indole Modifications
a) 1-Methylindole vs. Substituted Indoles
- Target Compound : The 1-methyl group on the indole nitrogen enhances steric protection and metabolic stability compared to unsubstituted indoles .
- Analogues: ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide): Features a 5-chloro-3-ethyl indole core, improving receptor binding affinity through halogenation and alkylation .
b) Carboxamide Linker Variations
- Target Compound : Uses an ethylamine linker between the indole carboxamide and dichlorophenyl carbonyl group.
- GSK101 (N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide): Replaces the carbonyl with a sulfonyl group, enhancing acidity and hydrogen-bond acceptor capacity .
Dichlorophenyl Group Modifications
Pharmacological and Physicochemical Properties
- Lipophilicity : The 1-methyl and dichlorophenyl groups in the target compound increase logP compared to analogues with polar substituents (e.g., 6-methoxy in ) .
- Melting Points: Target Compound: Estimated >150°C (similar to ORG27569, mp 160–162°C) . N-(2-(4-Chlorophenoxy)acetamido...: Crystallizes with defined hydrogen-bond networks, mp ~180°C .
Biological Activity
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound known for its diverse biological activities. This article examines its biological activity, synthesis, structural characteristics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a carboxamide functional group and an indole moiety , contributing to its biological interactions. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂, with a molecular weight of approximately 368.29 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and receptor binding characteristics.
Biological Activities
Research indicates that indole derivatives, including this compound, exhibit a wide range of biological activities. Key activities associated with this compound include:
- Anticancer Activity : Indole derivatives are often investigated for their potential in cancer treatment. The unique structure of this compound may enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Properties : Compounds with similar structural motifs have shown promise in reducing inflammation.
- Antimicrobial Effects : Some studies suggest that indole derivatives can exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
The biological activity of this compound is likely mediated through interactions with specific biological macromolecules. Research has focused on:
- Receptor Binding : The compound's lipophilicity may enhance its ability to bind to receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Structural modifications can lead to the inhibition of enzymes that play critical roles in cancer cell proliferation and survival.
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds reveals insights into the potential efficacy and selectivity of this compound:
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-(1-adamantyl)-indole-2-carboxamide | - | Potent anti-tuberculosis agent |
| 4-chloro-N-(phenylethyl)-indole-3-carboxamide | - | Anti-inflammatory and analgesic |
| 5-fluoro-N-(naphthalen-1-yl)-indole-3-carboxamide | - | Anticancer properties |
The dichlorophenyl substitution in this compound may confer unique pharmacological profiles compared to these related compounds.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of this compound. For instance:
-
Anticancer Studies : A study demonstrated that derivatives incorporating the dichlorophenyl moiety exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity.
- Example IC50 Values:
- MDA-MB-231: 16.8 ± 0.37 µM
- HepG2: 13.5 ± 0.92 µM
- Example IC50 Values:
- Molecular Docking Studies : Molecular docking simulations have shown favorable binding affinities of this compound to targets involved in cancer signaling pathways, indicating its potential as a lead compound for drug development.
Q & A
Q. What are the key synthetic challenges in preparing N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, and how are they addressed?
- Methodological Answer : The synthesis involves coupling indole-2-carboxylic acid derivatives with aminoethyl intermediates. A critical challenge is achieving regioselective amide bond formation while avoiding side reactions (e.g., over-alkylation). Evidence from similar indole carboxamide syntheses (e.g., ) shows that coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under cooled conditions (0–5°C) improve yield and selectivity. Monitoring via TLC (hexane:ethyl acetate, 9:3) ensures reaction completion. Post-synthesis, purification via column chromatography (e.g., Combiflash, 0–30% ethyl acetate in hexane) removes unreacted starting materials .
Q. What analytical techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : Multimodal characterization is critical:
- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ ~10–12 ppm, dichlorophenyl aromatic protons at δ ~7.5–8.0 ppm) and carbonyl carbons (δ ~165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ within 0.5 ppm error) .
- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between indole and dichlorophenyl groups) .
Q. How is reaction purity monitored during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) is used for real-time monitoring. Post-reaction, crude products are washed with sodium bicarbonate to remove acidic impurities, followed by brine to eliminate residual solvents. Elemental analysis (C, H, N within 0.5% of theoretical values) ensures purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl3) or tautomeric equilibria. For example:
Q. What strategies optimize yield in large-scale synthesis while minimizing side products?
- Methodological Answer :
- Coupling Agent Optimization : Replace TBTU with HATU for higher efficiency in polar aprotic solvents (e.g., DMF) .
- Temperature Control : Maintain reactions at 0–5°C to suppress epimerization or decomposition .
- Scale-Up Example :
| Parameter | Lab Scale (1 mmol) | Pilot Scale (10 mmol) |
|---|---|---|
| Yield | 37% | 28% |
| Major Impurity | Unreacted acid (4%) | Over-alkylation (12%) |
| Mitigate impurities via gradient elution in Combiflash purification . |
Q. How does the substitution pattern (e.g., 2,4-dichlorophenyl vs. 4-chlorophenyl) affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on indole carboxamides ( ) reveal that dichlorophenyl groups enhance target binding (e.g., cannabinoid receptors) due to increased lipophilicity and π-π stacking. For example:
| Substituent | EC50 (CB1 Receptor) | LogP |
|---|---|---|
| 2,4-Dichlorophenyl | 12 nM | 3.8 |
| 4-Chlorophenyl | 45 nM | 2.9 |
| Assays using radioligand binding or calcium flux (FLIPR) quantify activity . |
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer : Use in silico tools (e.g., Schrödinger’s QikProp) to calculate:
- CYP450 Metabolism : Susceptibility to oxidation at the indole methyl group or dichlorophenyl ring.
- Half-Life (t1/2) : Predicted hepatic microsomal stability (e.g., t1/2 > 60 min suggests low clearance).
Validate with in vitro hepatocyte assays using LC-MS/MS metabolite profiling .
Data Contradiction Analysis
Q. Why do elemental analysis results sometimes deviate from theoretical values?
- Methodological Answer : Deviations >0.5% indicate incomplete purification or hygroscopicity. For example:
| Sample Batch | %C (Theo) | %C (Exp) | %H (Exp) |
|---|---|---|---|
| 1 | 60.53 | 60.57 | 5.25 |
| 2 | 60.53 | 59.89 | 5.41 |
| Batch 2’s lower %C suggests residual solvent (e.g., ethyl acetate). Dry samples under high vacuum (0.1 mmHg, 24 h) before analysis . |
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
